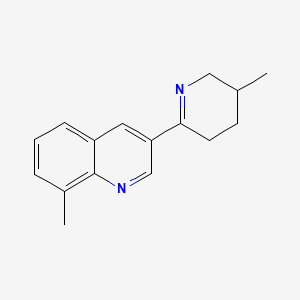
8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Ciprofloxacin: A quinolone derivative with potent antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic.
Uniqueness
8-Methyl-3-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its tetrahydropyridine moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets .
Eigenschaften
Molekularformel |
C16H18N2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
8-methyl-3-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)quinoline |
InChI |
InChI=1S/C16H18N2/c1-11-6-7-15(17-9-11)14-8-13-5-3-4-12(2)16(13)18-10-14/h3-5,8,10-11H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
XNJQNTZDHGVPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=NC1)C2=CC3=CC=CC(=C3N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















